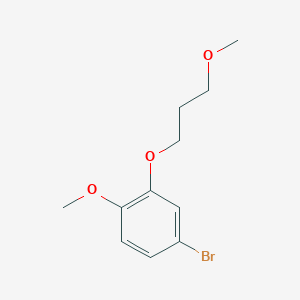

4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene

Vue d'ensemble

Description

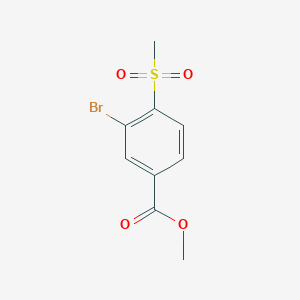

4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is a chemical compound with the molecular formula C11H15BrO3 and a molecular weight of 275.14 . It is a solid substance that is sealed in dry storage at 2-8°C .

Synthesis Analysis

The synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene involves the reaction of 5-bromo-2-methoxy-phenol with 1-bromo-3-methoxy-propane in the presence of anhydrous potassium carbonate . The reaction is carried out in DMF (Dimethylformamide) at room temperature and stirred overnight . The product is then extracted with ethyl acetate and purified by silica gel column chromatography .Molecular Structure Analysis

The InChI code for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is 1S/C11H15BrO3/c1-13-6-3-7-15-11-8-9(12)4-5-10(11)14-2/h4-5,8H,3,6-7H2,1-2H3 . The InChI key is JFSCCLJKKCRXSS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is a solid substance that is sealed in dry storage at 2-8°C . It has a molecular weight of 275.14 .Applications De Recherche Scientifique

Electrochemical Bromination Methods

Research on the electrochemical bromination of compounds related to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, such as 4-methoxy toluene, has been conducted. This method achieves selective bromination, producing brominated aromatic compounds with high yield. This approach is significant for developing efficient and selective bromination processes in organic synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Applications in Photodynamic Therapy

Compounds structurally similar to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene have been used in the synthesis of new zinc phthalocyanines. These synthesized compounds show promise in photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Total Synthesis of Biologically Active Compounds

The total synthesis of biologically active natural products using brominated compounds related to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene has been documented. These synthetic routes provide access to complex molecules with potential biological activities (Akbaba et al., 2010).

Development of Molecular Electronics

Brominated aromatic compounds, similar in structure to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, have been utilized as building blocks for molecular electronics. They serve as precursors for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential components in the field of molecular electronics (Stuhr-Hansen et al., 2005).

Antioxidant Activity of Bromophenols

Research has identified the antioxidant activity of bromophenols derived from marine red algae, which share structural similarities with 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. These natural compounds exhibit significant free radical scavenging activity, suggesting potential applications in food preservation and health products (Li et al., 2011).

Synthesis of Antimicrobial Agents

Brominated aromatic compounds, structurally related to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, have been used in synthesizing potent antimicrobial agents. These compounds demonstrate significant activity against various microorganisms, suggesting their potential in developing new antimicrobial drugs (Liaras et al., 2011).

Safety And Hazards

The safety information for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO3/c1-13-6-3-7-15-11-8-9(12)4-5-10(11)14-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSCCLJKKCRXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614248 | |

| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |

CAS RN |

173336-76-0 | |

| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173336-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)

![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)